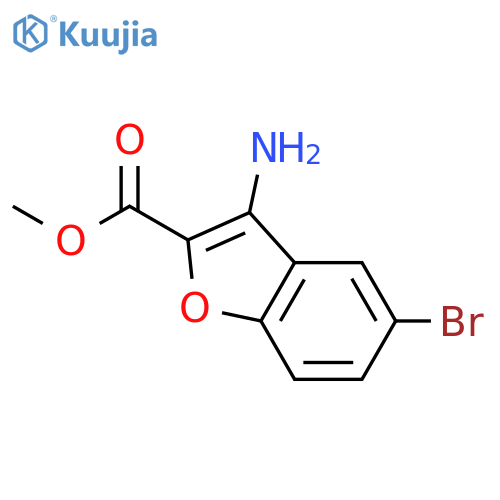

Cas no 54802-09-4 (Methyl 3-amino-5-bromobenzofuran-2-carboxylate)

54802-09-4 structure

商品名:Methyl 3-amino-5-bromobenzofuran-2-carboxylate

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-5-bromobenzofuran-2-carboxylate

- 2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester

- Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

- 3-amino-5-bromo-benzofuran-2-carboxylic acid methyl ester

- AC1LILMX

- AK143458

- STOCK1N-34211

- STL513813

- AKOS003827420

- Methyl3-amino-5-bromobenzofuran-2-carboxylate

- 3-Amino-5-bromobenzofuran-2-carboxylic acid methyl ester

- F83059

- 54802-09-4

- Methyl 3-amino-5-bromo-2-benzofurancarboxylate

- DTXSID80358637

- CS-0213445

-

- インチ: InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3

- InChIKey: OVAAPYPWGNIIPF-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C2=C(C=CC(=C2)Br)O1)N

計算された属性

- せいみつぶんしりょう: 268.96874

- どういたいしつりょう: 268.96876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 65.46

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M878393-500mg |

Methyl 3-Amino-5-bromobenzofuran-2-carboxylate |

54802-09-4 | 500mg |

$ 295.00 | 2022-06-03 | ||

| 1PlusChem | 1P00DKLK-5g |

2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester |

54802-09-4 | 95+% | 5g |

$1100.00 | 2024-04-29 | |

| Aaron | AR00DKTW-100mg |

2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester |

54802-09-4 | 98% | 100mg |

$92.00 | 2025-02-13 | |

| 1PlusChem | 1P00DKLK-100mg |

2-Benzofurancarboxylic acid, 3-aMino-5-broMo-, Methyl ester |

54802-09-4 | 95+% | 100mg |

$118.00 | 2024-04-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284115-1g |

Methyl 3-amino-5-bromo-2-benzofurancarboxylate |

54802-09-4 | 98% | 1g |

¥3220.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284115-5g |

Methyl 3-amino-5-bromo-2-benzofurancarboxylate |

54802-09-4 | 98% | 5g |

¥10267.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284115-250mg |

Methyl 3-amino-5-bromo-2-benzofurancarboxylate |

54802-09-4 | 98% | 250mg |

¥1375.00 | 2024-05-09 | |

| TRC | M878393-50mg |

Methyl 3-Amino-5-bromobenzofuran-2-carboxylate |

54802-09-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Alichem | A019093779-1g |

Methyl 3-amino-5-bromobenzofuran-2-carboxylate |

54802-09-4 | 95% | 1g |

$364.00 | 2023-09-01 | |

| TRC | M878393-100mg |

Methyl 3-Amino-5-bromobenzofuran-2-carboxylate |

54802-09-4 | 100mg |

$ 70.00 | 2022-06-03 |

Methyl 3-amino-5-bromobenzofuran-2-carboxylate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

54802-09-4 (Methyl 3-amino-5-bromobenzofuran-2-carboxylate) 関連製品

- 57805-85-3(Methyl 3-Amino-2-benzobfurancarboxylate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量